

Application Notes and Protocols for Mass Spectrometry Analysis of Tin(IV) Chromate

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Compound of Interest

Compound Name: *Tin(IV) chromate*

CAS No.: 10101-75-4

Cat. No.: B13751816

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Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

Tin(IV) chromate ($\text{Sn}(\text{CrO}_4)_2$) is an inorganic compound with potential applications in various industrial and research fields. Accurate and reliable analytical methods are crucial for its characterization, quantification, and quality control. Mass spectrometry offers a powerful tool for the analysis of such inorganic compounds, providing high sensitivity and specificity. These application notes provide detailed protocols for the elemental and isotopic analysis of **Tin(IV) chromate** using Inductively Coupled Plasma Mass Spectrometry (ICP-MS), a technique well-suited for the determination of metallic and non-metallic elements at trace and ultra-trace levels. While direct molecular mass spectrometry of intact **Tin(IV) chromate** is challenging due to its inorganic and non-volatile nature, ICP-MS provides robust elemental composition data.

I. Elemental Analysis by Inductively Coupled Plasma Mass Spectrometry (ICP-MS)

ICP-MS is the method of choice for accurate quantification of tin (Sn) and chromium (Cr) in a sample. The technique involves introducing the sample into an argon plasma, which atomizes and ionizes the constituent elements. The resulting ions are then separated by a mass analyzer based on their mass-to-charge ratio.

Experimental Protocol: ICP-MS Analysis

1. Sample Preparation:

- **Standard Stock Solution (1000 µg/mL):** Accurately weigh 100 mg of **Tin(IV) chromate** powder. Dissolve the powder in 10 mL of 10% (v/v) nitric acid (HNO₃) with gentle heating. Once dissolved, quantitatively transfer the solution to a 100 mL volumetric flask and dilute to the mark with deionized water. This stock solution should be stored in a clean polypropylene container.
- **Working Standards:** Prepare a series of working standards by serial dilution of the stock solution with 2% (v/v) HNO₃ to cover the desired concentration range (e.g., 1, 10, 50, 100 µg/L).
- **Sample Digestion (for matrix-bound samples):** For samples where **Tin(IV) chromate** is present in a complex matrix, an acid digestion step is required. A representative protocol involves digesting a known weight of the sample with a mixture of concentrated nitric acid and hydrochloric acid (aqua regia) in a microwave digestion system. The digested sample is then diluted to a known volume with deionized water.

2. Instrumentation and Operating Conditions:

The following table summarizes typical ICP-MS instrument parameters for the analysis of tin and chromium.

Parameter	Value
Instrument	Quadrupole ICP-MS
RF Power	1550 W
Plasma Gas Flow	15 L/min
Auxiliary Gas Flow	0.9 L/min
Nebulizer Gas Flow	1.0 L/min
Sample Uptake Rate	0.4 mL/min
Detector Mode	Dual (Pulse counting and analog)
Isotopes Monitored	^{118}Sn , ^{120}Sn , ^{52}Cr , ^{53}Cr
Dwell Time per Isotope	10 ms
Collision/Reaction Cell	Helium (He) at 4.5 mL/min (to reduce polyatomic interferences on Cr)

3. Data Acquisition and Analysis:

- A calibration curve is generated by plotting the signal intensity of the monitored isotopes against the concentration of the working standards.
- The concentration of tin and chromium in the unknown samples is then determined from the calibration curve.
- Internal standards (e.g., Yttrium-89, Rhodium-103) should be used to correct for instrumental drift and matrix effects.

Data Presentation: Quantitative Elemental Analysis

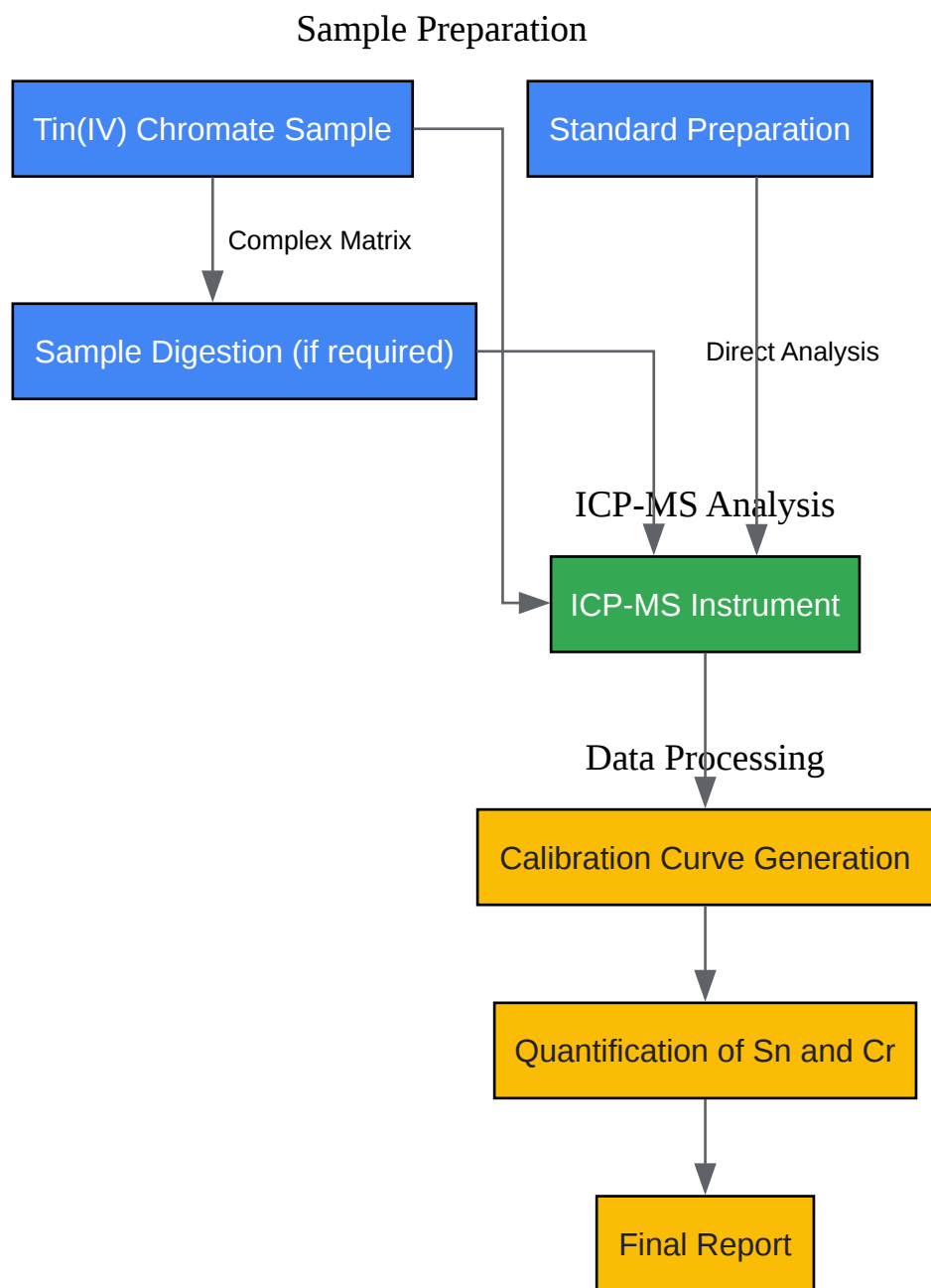
The following table presents hypothetical quantitative data obtained from the ICP-MS analysis of three different batches of a **Tin(IV) chromate** sample.

Sample ID	Measured Sn Concentration (mg/kg)	Measured Cr Concentration (mg/kg)	Theoretical Sn (%)	Theoretical Cr (%)	Purity (%)
Batch 1	338,100	296,200	33.85	29.65	99.88
Batch 2	337,500	295,800	33.85	29.65	99.71
Batch 3	338,900	297,000	33.85	29.65	100.15

Theoretical percentages are based on the molar mass of $\text{Sn}(\text{CrO}_4)_2$ (350.70 g/mol).^{[1][2]}

II. Logical Workflow for ICP-MS Analysis

The following diagram illustrates the logical workflow for the ICP-MS analysis of **Tin(IV) chromate**.



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Caption: Workflow for the quantitative analysis of **Tin(IV) chromate** using ICP-MS.

III. Speciation Analysis by Ion Chromatography-ICP-MS (IC-ICP-MS)

To determine the oxidation state of chromium (toxic Cr(VI) vs. less toxic Cr(III)), speciation analysis is necessary.[3][4] IC-ICP-MS is a powerful technique for separating different ionic species before their elemental detection by ICP-MS.[3][4]

Experimental Protocol: IC-ICP-MS Speciation Analysis

1. Sample Preparation:

- **Extraction:** A gentle extraction procedure is required to preserve the original species. A common method involves extracting the sample with a slightly alkaline buffer (e.g., 10 mM (NH₄)₂SO₄ + 10 mM NH₄OH, pH 8.5) to stabilize the Cr(VI) species.
- **Filtration:** The extract must be filtered through a 0.45 µm syringe filter before injection into the IC system.

2. Instrumentation and Operating Conditions:

Parameter	Value
Ion Chromatograph	Anion exchange column (e.g., Dionex IonPac™ AS7)
Mobile Phase	Gradient of ammonium sulfate and ammonium hydroxide
Flow Rate	1.0 mL/min
Injection Volume	100 µL
ICP-MS Conditions	As described in the elemental analysis section

3. Data Acquisition and Analysis:

- Chromatograms are recorded by monitoring the ⁵²Cr signal as a function of retention time.
- The retention times of Cr(III) and Cr(VI) are determined by injecting standards of each species.

- Quantification is achieved by integrating the peak areas and using a calibration curve for Cr(VI).

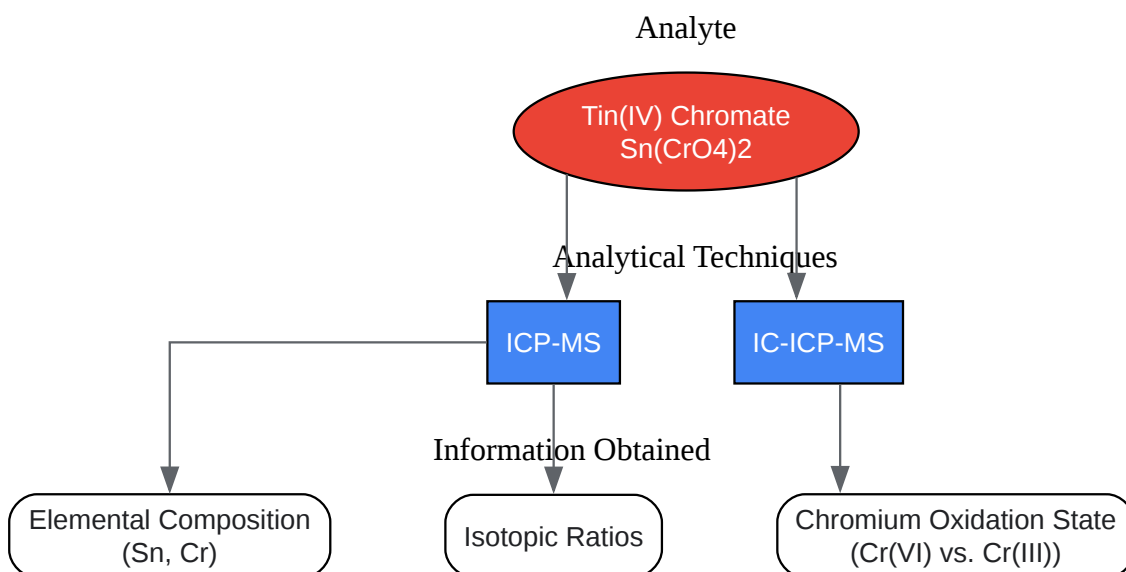
Data Presentation: Quantitative Speciation Analysis

The following table shows hypothetical results from the speciation analysis of a **Tin(IV) chromate** sample, indicating the distribution of chromium species.

Sample ID	Total Cr (µg/L)	Cr(VI) (µg/L)	Cr(III) (µg/L)	% Cr(VI)
Sample A	100.2	98.5	1.7	98.3
Sample B	99.8	97.9	1.9	98.1

IV. Structural Relationship and Instrumentation Logic

The following diagram outlines the logical connection between the analytical techniques and the information obtained for **Tin(IV) chromate**.



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Caption: Relationship between analytical techniques and the resulting data for **Tin(IV) chromate**.

Disclaimer: The quantitative data presented in the tables are hypothetical and for illustrative purposes only. Actual results may vary depending on the specific instrumentation, experimental conditions, and sample matrix. The protocols provided are intended as a starting point and may require optimization for specific applications.

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References

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